molecular formula C13H14Cl2N4O B3025329 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)- CAS No. 20535-58-4

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-

Cat. No. B3025329
CAS RN: 20535-58-4
M. Wt: 313.18 g/mol
InChI Key: PDPRXKKYKMWYNG-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)- (PDE) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrimidine family and has been found to have a wide range of biochemical and physiological effects. PDE has been used in laboratory experiments to study the mechanisms of action of various compounds and to investigate the effects of different drugs on the body.

Scientific Research Applications

Structural and Bonding Analysis

  • The molecule has been studied for its structural, bonding, and spectral properties. The dihedral angle between pyrimidine and phenyl rings is crucial in drug docking, and the presence of intermolecular hydrogen bonding networks involving the amino group is noted (Sherlin et al., 2018).

Antiviral Applications

  • Some derivatives have shown significant inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).

Impact on Cell Metabolism and Development

  • Research has shown that certain pyrimidines can affect the development of sea urchin embryos, retarding cleavage and altering nucleic acid metabolism (Stearns et al., 1962).

Synthesis and Structural Studies

  • Studies have been conducted on the synthesis of various substituted pyrimidines, providing insights into their molecular structure and potential applications in pharmaceuticals (Santilli et al., 1971).

Antimalarial Research

  • Compounds like 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine have been synthesized as potential antimalarial agents, although their efficacy varies (Hung & Werbel, 1984).

Anticancer Activity

  • Some derivatives have been synthesized and shown moderate anticancer activity, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Lu Jiu-fu et al., 2015).

Dihydrofolic Reductase Inhibition

  • Some pyrimidines have been evaluated for their ability to inhibit dihydrofolic reductase, an enzyme targeted in cancer and antimicrobial therapies (Baker & Jordaan, 1965).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-2-20-6-10-11(12(16)19-13(17)18-10)7-3-4-8(14)9(15)5-7/h3-5H,2,6H2,1H3,(H4,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPRXKKYKMWYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174529
Record name 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-

CAS RN

20535-58-4
Record name 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC115194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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